Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-

Description

Properties

IUPAC Name |

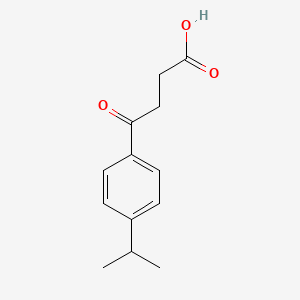

4-oxo-4-(4-propan-2-ylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTBQADLERFRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219694 | |

| Record name | Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6947-81-5 | |

| Record name | 4-(1-Methylethyl)-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6947-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-(p-Cumoyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6947-81-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-(P-CUMOYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03706BK74M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes

Starting Materials : The synthesis typically begins with benzene derivatives and butanoic acid derivatives. The choice of starting materials significantly influences the yield and purity of the final product.

-

- Oxidation : Oxidation reactions are crucial for introducing the gamma-oxo group into the structure.

- Substitution : Substitution reactions can modify the benzene ring or the butanoic acid chain to enhance reactivity or selectivity.

Common Reaction Conditions

The following conditions are generally employed during the synthesis:

Catalysts : Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are often used to facilitate reactions.

Solvents : Common solvents include dichloromethane or ethanol, which help dissolve reactants and improve reaction efficiency.

Temperature and Pressure : Reactions are typically conducted at elevated temperatures (50-100 °C) under atmospheric pressure unless specified otherwise.

Industrial Production Techniques

In industrial settings, large-scale production of benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- often utilizes:

Continuous Flow Reactors : These reactors allow for better control over reaction conditions and improved yields.

Advanced Purification Techniques : Techniques such as distillation or crystallization are employed to achieve high purity levels.

The following table summarizes various synthesis methods along with their respective yields and notable reagents used:

| Method Description | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Direct oxidation of butyric acid derivatives using potassium permanganate | Potassium permanganate | 85% | Effective for introducing gamma-oxo group |

| Friedel-Crafts acylation of isobutylbenzene with butyrolactone in presence of aluminum chloride | Aluminum chloride, gamma-butyrolactone | 92% | High yield; simple one-step process |

| Hydrolysis of intermediates formed from benzene and butyrolactone under acidic conditions | Hydrochloric acid | 90% | Efficient hydrolysis step enhances yield |

Research indicates that the mechanisms involved in synthesizing benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- often include:

Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

Receptor Binding : It can bind to cellular receptors, influencing various biological responses.

The preparation methods for benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- are diverse and can be tailored depending on the desired application—whether for laboratory research or industrial production. The choice of reagents, catalysts, and reaction conditions plays a critical role in determining the efficiency and yield of the synthesis process. Future research may focus on optimizing these methods further to enhance yields while reducing costs and environmental impacts.

Scientific Research Applications

Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical processes.

Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering signaling pathways that result in various cellular responses.

Gene Expression Modulation: It can influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzene Ring

Key Findings :

- Electron-withdrawing groups (e.g., nitro ) reduce electron density on the benzene ring, increasing reactivity toward nucleophilic substitution.

- Bulky substituents (e.g., cyclohexyl ) reduce solubility in aqueous media but improve stability against enzymatic degradation.

Modifications to the Butanoic Acid Chain

Biological Activity

Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- (CAS Number 6947-81-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- features a unique structure that includes a benzene ring, a butanoic acid moiety, and a gamma-oxo functional group. This configuration contributes to its biological activity and reactivity. The compound can be synthesized through various chemical reactions involving benzene derivatives and butanoic acid derivatives under controlled conditions, often utilizing catalysts to enhance yield and purity.

Antimicrobial Properties

Research indicates that benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. For instance, the compound has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity could position benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- as a therapeutic option for conditions characterized by chronic inflammation .

The biological effects of benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- are thought to arise from several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering biochemical processes that contribute to its antimicrobial and anti-inflammatory effects.

- Receptor Binding : It potentially binds to cellular receptors, triggering signaling pathways that lead to various cellular responses.

- Gene Expression Modulation : The compound may influence gene expression by interacting with transcription factors, thereby modulating the expression of genes related to inflammation and immune response .

Case Studies

Several studies have been conducted to evaluate the biological activity of benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-. Below are notable findings:

Comparison with Similar Compounds

Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- can be compared with structurally similar compounds to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Benzenebutanoic acid, 4-(1-methylethyl)- | Lacks gamma-oxo group | Limited antimicrobial activity |

| Benzenebutanoic acid, 4-(1-methylethyl)-gamma-hydroxy- | Hydroxy group instead of oxo | Moderate anti-inflammatory effects |

| Benzenebutanoic acid, 4-(1-methylethyl)-gamma-amino- | Amino group present | Enhanced cytotoxicity against cancer cells |

Q & A

Q. What are the optimized synthetic routes for preparing 4-(1-methylethyl)-γ-oxo-benzenebutanoic acid and its derivatives?

Methodological Answer: Key synthetic strategies involve Friedel-Crafts acylation or alkylation of substituted benzene rings with γ-ketobutanoic acid derivatives. For example, dimethyl sulfate and succinic anhydride can be used to introduce methoxy and ketone functionalities . Critical steps include:

- Anhydrous conditions : Residual solvents (e.g., methanol) must be removed to avoid side reactions, verified via H NMR (e.g., absence of methanol peaks at δ 3.68 ppm) .

- Catalyst selection : Lewis acids like AlCl₃ or H₂SO₄ improve electrophilic substitution efficiency.

- Purification : Column chromatography or recrystallization ensures >95% purity.

Q. How can the structure of 4-(1-methylethyl)-γ-oxo-benzenebutanoic acid be confirmed post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

Q. What are the reported toxicity profiles of γ-oxo-benzenebutanoic acid derivatives?

Methodological Answer: Toxicity data varies by substitution pattern. For example:

| Organism | Route | Dose (mg/kg) | Effect | Source |

|---|---|---|---|---|

| Mouse | Oral | 1000 | No mortality | Arzneimittel-Forschung (1974) |

- Testing protocols : Follow OECD guidelines for acute toxicity (e.g., OECD 423).

- Dose normalization : Adjust for molecular weight differences across derivatives.

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies?

Methodological Answer:

- Mechanistic studies : Use hepatic microsomal assays to assess metabolic activation (e.g., CYP450-mediated oxidation) .

- Dose-response modeling : Compare LD₅₀ values with in vitro IC₅₀ data using Hill equations.

- Species-specific factors : Account for differences in metabolism (e.g., murine vs. human CYP isoforms).

Q. What strategies improve regioselectivity in the alkylation of substituted benzene rings during synthesis?

Methodological Answer:

- Steric/electronic tuning : Electron-donating groups (e.g., methoxy) direct substitution to para positions. Use bulky substituents (e.g., isopropyl) to block undesired sites .

- Catalytic systems : Zeolites or ionic liquids enhance selectivity via confined reaction environments.

- Computational modeling : DFT calculations predict transition-state energies for competing pathways.

Q. How can computational methods predict the reactivity of γ-oxo-benzenebutanoic acid derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular docking : Screen derivatives against target enzymes (e.g., cyclooxygenase) using AutoDock Vina.

- QSAR models : Correlate substituent parameters (Hammett σ) with biological activity .

Q. What experimental designs are effective for studying the biological activity of γ-oxo derivatives?

Methodological Answer:

- In vitro assays :

- Anti-inflammatory : COX-2 inhibition assay (IC₅₀ determination).

- Antioxidant : DPPH radical scavenging (EC₅₀ measurement).

- In vivo models : Use zebrafish embryos for rapid toxicity/activity screening .

Q. How can solubility challenges of γ-oxo-benzenebutanoic acid derivatives be addressed?

Methodological Answer:

- Prodrug design : Convert carboxylic acid to ester prodrugs (e.g., ethyl ester) for improved lipid solubility .

- Co-solvent systems : Use DMSO/PEG 400 mixtures (<10% v/v) to avoid precipitation.

- pH adjustment : Solubilize the acid form in buffered solutions (pH > pKa ~4.5) .

Q. What analytical methods detect degradation products in γ-oxo derivatives under storage conditions?

Methodological Answer:

- Forced degradation studies : Expose compounds to heat (40°C), light (ICH Q1B), and humidity (75% RH).

- HPLC-DAD/MS : Monitor degradation peaks and identify products via fragmentation patterns (e.g., loss of CO₂ from carboxylic acid groups) .

- Stability-indicating assays : Validate methods per ICH Q2(R1) guidelines.

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

Methodological Answer:

- Round-robin testing : Share standardized protocols (e.g., reaction time, solvent purity) with collaborating labs.

- Critical parameter tracking : Document exact catalyst batches, drying times, and stirring rates .

- Statistical analysis : Use RSD (%) for yield and purity comparisons across ≥3 independent syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.